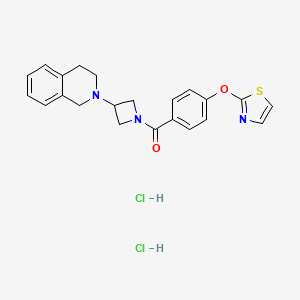

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

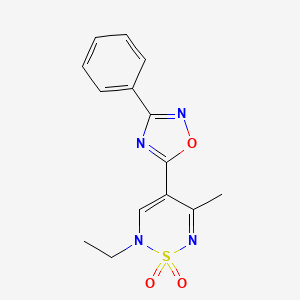

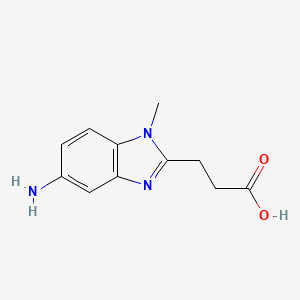

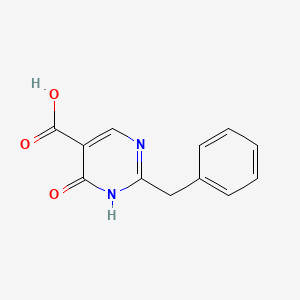

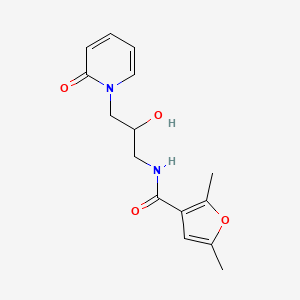

3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a derivative of benzimidazole, a heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been analyzed using the B3LYP/6-311++G (d,p) basis set . The vibrational assignments and potential energy distribution were calculated using the Vibrational Energy Distribution Analysis (VEDA) program . The compound’s theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis

3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a solid compound . Its SMILES string is CN1C(CCCO)=NC2=CC(N)=CC=C12 .Scientific Research Applications

Antimicrobial Activity

The benzimidazole core of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been associated with significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, including resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Its mechanism of action often involves interfering with the microbial cell’s replication process, making it a candidate for further development into antimicrobial agents.

Anticancer Properties

Benzimidazole derivatives, including our compound of interest, have been explored for their anticancer activities. They can interact with cancer cell DNA, leading to apoptosis or programmed cell death . This interaction with cellular DNA makes them promising candidates for the development of new chemotherapeutic agents.

Antiviral Applications

The structural motif of benzimidazole is known to confer antiviral properties. Indole derivatives, which share a similar core structure, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid could be modified to enhance its antiviral capabilities.

Anti-inflammatory and Analgesic Effects

Compounds with the benzimidazole structure have demonstrated anti-inflammatory and analgesic activities. They can modulate the body’s inflammatory response and provide relief from pain without the significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiparasitic Activity

Benzimidazoles have a history of use as antiparasitic agents. They work by disrupting the microtubule structures of parasitic worms, leading to their immobilization and death. The benzimidazole moiety in our compound could be exploited to develop new treatments for parasitic infections .

Antihypertensive Potential

The benzimidazole nucleus has been implicated in the modulation of blood pressure. It can act on various pathways that regulate vascular tone and cardiac output, offering a potential therapeutic avenue for the treatment of hypertension .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives have been found to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . They can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Biochemical Pathways

Benzimidazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been found to have a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

properties

IUPAC Name |

3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJGKMSQNZIEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)